Mal-amido-PEG7-acid is a specialized compound derived from polyethylene glycol, characterized by the presence of a maleimide group and a terminal carboxylic acid. This compound enhances solubility in aqueous environments due to its hydrophilic polyethylene glycol backbone. The maleimide functionality allows for specific reactions with thiol groups, making it particularly useful in bioconjugation applications. The compound is classified under polyethylene glycol derivatives, which are widely utilized in pharmaceutical and biomedical research.
The synthesis of Mal-amido-PEG7-acid involves several key steps:
These steps ensure that the compound retains its functional properties while achieving high purity and yield.
Mal-amido-PEG7-acid has a molecular formula that includes both the polyethylene glycol backbone and the functional groups. The structure can be represented as follows:
The molecular structure facilitates interactions with biomolecules, particularly through the maleimide group's ability to form covalent bonds with thiol groups .
Mal-amido-PEG7-acid is involved in several significant chemical reactions:
The primary products from these reactions include:
Mal-amido-PEG7-acid functions primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism involves:
Due to its polyethylene glycol base, Mal-amido-PEG7-acid exhibits good solubility in aqueous media, enhancing its utility in biological applications.
Mal-amido-PEG7-acid has diverse applications in scientific research, particularly:
Polyethylene glycol (PEG) modification (PEGylation) is a cornerstone strategy for improving the therapeutic potential of biomolecules. By covalently attaching PEG chains to proteins, peptides, or nanoparticles, researchers significantly enhance in vivo performance. PEGylation increases hydrodynamic size, reducing renal filtration and extending circulatory half-life. Simultaneously, the PEG layer sterically shields conjugated molecules from immune recognition and proteolytic degradation, thereby lowering immunogenicity [6]. For instance, PEGylated antimicrobial peptides (AMPs) like OM19r-8 and SAAP-148 demonstrate markedly enhanced resistance to enzymatic degradation while retaining antibacterial activity [6]. The hydrophilic nature of PEG—each ethylene oxide unit binding 2–3 water molecules—creates a hydration sphere that improves solubility and prevents aggregation of hydrophobic drug payloads [6] [10]. This technology has propelled over 239 therapeutic proteins and peptides (TPPs) to clinical approval, addressing inherent limitations like poor pharmacokinetics and instability [6].
Table 1: Impact of PEGylation on Therapeutic Proteins/Peptides (TPPs)
Property | Native TPPs | PEGylated TPPs | Functional Benefit |
---|---|---|---|
Circulation Half-life | Short (minutes-hours) | Extended (hours-days) | Reduced dosing frequency |
Immunogenicity | Often high | Significantly reduced | Improved safety profile |
Proteolytic Stability | Low | Enhanced | Maintained bioactivity in vivo |
Solubility | Variable | Consistently high | Reduced aggregation, improved formulation |
Bifunctional PEG derivatives like Mal-amido-PEG7-acid (CAS: 2112731-42-5) enable precise, orthogonal bioconjugation strategies. This heterobifunctional reagent features:
The amido spacer (‑CONH‑) between the maleimide and PEG chain enhances stability compared to maleimides directly attached to PEG. The PEG₇ spacer (7 ethylene oxide units) provides optimal solubility and flexibility while minimizing steric hindrance during conjugation [4] [9]. However, recent studies note potential retro-Michael reactions with maleimide-thiol adducts, particularly in the presence of endogenous thiols like glutathione. Solutions include hydrolytic ring-opening of the succinimide or alternative linkers like mono-sulfone-PEG for irreversible bonds [7] [10].
Table 2: Key Bioconjugation Reactions of Mal-amido-PEG7-acid
Functional Group | Reaction Partner | Reaction Type | Optimal Conditions | Application Example |
---|---|---|---|---|
Maleimide | Thiols (Cysteine) | Michael Addition | pH 6.5–7.5, 4°C–25°C | Antibody-drug conjugates |
Carboxylic Acid | Primary Amines | EDC-mediated Amidation | pH 4.5–6.0 (activation) | Peptide/protein ligation |
PEG chain length critically modulates the biological and physicochemical properties of conjugates:
Table 3: Influence of PEG Length on Conjugate Performance
PEG Derivative | PEG Units | Molecular Weight (g/mol) | Key Advantages | Typical Applications |
---|---|---|---|---|
Mal-amido-PEG4-acid | 4 | ~350 | Minimal steric hindrance | Small molecule conjugates |
Mal-amido-PEG7-acid | 7 | 548.6 | Balanced flexibility/solubility | Antibody fragments, PROTACs |
Mal-amido-PEG24-acid | 24 | ~1,200 | Maximal half-life extension | Surface coatings, implants |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7